Ractopamine-d6 Hydrochloride
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Overview
Description
Ractopamine-d6 Hydrochloride is a chemical compound that belongs to the family of beta-agonists . These substances stimulate the beta-adrenergic receptors in the body . It is a phenethanolamine β-adrenergic agonist that redirects nutrients away from fat deposition and towards lean deposition .
Synthesis Analysis
The synthesis of Ractopamine Hydrochloride involves a microwave-assisted reductive amination protocol starting from raspberry ketone and octopamine . The reaction time was reduced from 13 hours to only 3 hours under mild conditions (50 °C at 10 bar) using microwave . Another method involves the reductive amination of raspberry ketone as the starting key raw material with 4-(2-amino-1- hydroxyethyl) phenol .
Molecular Structure Analysis
The molecular formula of this compound is C18 2H6 H17 N O3. Cl H and its molecular weight is 343.88 .
Scientific Research Applications
Residue Depletion and Detection Methods
Residue Depletion in Swine : A study by Qiang et al. (2007) developed a sensitive analytical method for detecting ractopamine and its metabolites in swine tissues, urine, and serum. The research found significant residue concentrations in urine, liver, and kidney, supporting the established withdrawal time for ractopamine used as a feed additive in swine (Qiang et al., 2007).
Quantification in Beef Digestive Tract Tissues : Another study by Davis et al. (2019) developed and validated an LC-MS/MS assay to determine detectable levels of ractopamine in the digestive tract-derived edible offal items of cattle. This research underscores the importance of the production process and suggests improvements to reduce contamination from residual ractopamine in edible offal tissues for the market (Davis et al., 2019).
Effects on Animal Growth and Carcass Characteristics
Influence on Feeding Behavior and Growth in Steers : Research by Trotta et al. (2019) found that ractopamine supplementation improved feed efficiency, increased the rate of dry matter intake without altering overall intake, and increased muscling in finishing cattle, demonstrating its impact on animal growth performance and carcass characteristics (Trotta et al., 2019).
Dietary Protein Concentration and Ractopamine : A study by Hales et al. (2016) explored the combination of additional crude protein in the diet with ractopamine supplementation, finding that excess protein did not enhance the response to ractopamine. This research contributes to understanding how ractopamine works in conjunction with dietary factors to affect beef cattle performance (Hales et al., 2016).
Environmental and Ecological Impacts
- Ractopamine in Water Bodies : Sachett et al. (2018) studied the ecological impacts and toxicity of ractopamine hydrochloride in water bodies, focusing on its effects on nontarget organisms like fish. This research highlights the broader environmental considerations associated with ractopamine use in agriculture (Sachett et al., 2018).
Mechanism of Action
Target of Action
Ractopamine-d6 Hydrochloride, a synthetic phenethanolamine, primarily targets the β-adrenergic receptors . It stimulates β1 and β2 adrenergic receptors , which play a crucial role in the regulation of heart function and smooth muscle relaxation .
Mode of Action
This compound acts as a full agonist to murine (mouse or rat) TAAR1 , a receptor protein . It also acts as an agonist to beta-adrenergic receptors . This interaction initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
The mode of action of this compound primarily involves the modulation of metabolic pathways and signals in muscle and lipid cells to enhance protein accretion . This modulation affects the distribution of nutrients, redirecting them away from fat deposition and towards lean deposition .
Pharmacokinetics
When used as a feed additive, ractopamine can be distributed by the blood to the muscle tissues .
Result of Action
The primary result of this compound’s action is the promotion of leanness and increased feed conversion efficiency in different farm animals . It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect can vary depending on the species of the animal and the specific conditions of the farm environment . .
Safety and Hazards
Properties
IUPAC Name |
4-[2,2,3,4,4,4-hexadeuterio-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-RUUVDYPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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